molecular formula C11H14N2O B1648334 1-Propyl-3,4-dihydroquinoxalin-2(1H)-one CAS No. 66366-87-8

1-Propyl-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B1648334
CAS No.: 66366-87-8
M. Wt: 190.24 g/mol
InChI Key: QIMNRZXHTWNKAL-UHFFFAOYSA-N
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Description

Significance of the Quinoxalinone Heterocyclic System in Chemical Biology and Medicinal Chemistry

The quinoxalinone heterocyclic system is a cornerstone in medicinal chemistry due to its wide spectrum of pharmacological activities. mdpi.comnih.gov Derivatives of this scaffold have been extensively investigated and have shown potential as:

Anticancer agents: Certain quinoxalinone derivatives have demonstrated cytotoxic activity against various cancer cell lines. researchgate.net

Antimicrobial and Antifungal agents: The quinoxalinone skeleton is a key component in the design of novel compounds with antibacterial and antifungal properties. researchgate.netnih.gov

Antiviral agents: Notably, some derivatives have been explored for their potential to inhibit viral replication.

Antithrombotic and Antianxiolytic agents: The structural framework of quinoxalinone has been utilized to develop compounds with potential applications in treating thrombosis and anxiety. nih.gov

Enzyme inhibitors: Specific derivatives have been identified as inhibitors of enzymes such as c-Jun N-terminal kinase 3 (JNK3), which is implicated in a range of diseases including neurodegenerative disorders and cancer. csus.edu

The diverse biological profile of the quinoxalinone system underscores its importance as a pharmacophore in the development of new therapeutic agents. researchgate.netnih.gov

Historical Context of Dihydroquinoxalinone Synthesis and Application

The synthesis of the 3,4-dihydroquinoxalin-2(1H)-one core has been a subject of extensive research, with various methods developed over the years. A foundational and widely used method involves the condensation reaction between an o-phenylenediamine (B120857) and an α-ketoester, such as ethyl bromoacetate (B1195939). nih.gov This reaction proceeds through an initial SN2 substitution followed by cyclization to form the dihydroquinoxalinone ring. nih.gov

Over time, more advanced and efficient synthetic strategies have emerged, including:

Domino reactions: These multi-step reactions, carried out in a single pot, offer an efficient and atom-economical route to highly substituted dihydroquinolinones, a related class of compounds. researchgate.net

Catalyst-free cascade reactions: In a move towards greener chemistry, methods utilizing biomass-derived keto acids and o-phenylenediamines have been developed.

Electrochemical methods: Recent research has explored the use of electrochemistry for the alkylation of quinoxalin-2(1H)-ones, providing a novel approach to C3-substituted derivatives. sapub.org

These synthetic advancements have not only facilitated the production of a diverse library of quinoxalinone derivatives but have also enabled a deeper understanding of their structure-activity relationships.

Current Research Landscape of 1-Propyl-3,4-dihydroquinoxalin-2(1H)-one and Related Derivatives

While extensive research has been conducted on the broader 3,4-dihydroquinoxalin-2(1H)-one class, specific studies focusing solely on this compound are less prevalent in publicly available literature. However, the synthesis of 1-alkyl-substituted quinoxalinone derivatives is a well-established area of investigation.

The introduction of an alkyl group, such as a propyl group, at the N1 position of the dihydroquinoxalinone scaffold can significantly influence the compound's physicochemical properties, including its lipophilicity and metabolic stability. These modifications are crucial in drug discovery for optimizing a compound's pharmacokinetic profile.

Current research on related 1-alkyl-3,4-dihydroquinoxalin-2(1H)-one derivatives often involves:

Synthesis of novel analogues: The alkylation of the N1 position is a common strategy to create new chemical entities for biological screening.

Structure-activity relationship (SAR) studies: By synthesizing a series of N-alkylated derivatives, researchers can probe how the size and nature of the alkyl group affect biological activity.

Exploration of therapeutic potential: Based on the known activities of the parent scaffold, this compound and its analogues would likely be investigated for antimicrobial, anticancer, and enzyme inhibitory activities.

The research landscape for a specific compound like this compound is therefore largely informed by the extensive knowledge base of the parent quinoxalinone system. Future research will likely focus on the synthesis of this specific derivative and a thorough evaluation of its biological properties to determine its potential as a lead compound in drug discovery programs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-propyl-3,4-dihydroquinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-2-7-13-10-6-4-3-5-9(10)12-8-11(13)14/h3-6,12H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIMNRZXHTWNKAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3,4 Dihydroquinoxalin 2 1h One Derivatives

Chemoenzymatic Approaches to Enantiopure Dihydroquinoxalinones

Chemoenzymatic synthesis has emerged as a powerful tool for the construction of chiral molecules, offering high enantioselectivity under mild reaction conditions. These approaches are particularly valuable for producing enantiopure dihydroquinoxalinones, which are of significant interest in drug discovery.

Ethylenediamine-N,N′-Disuccinic Acid Lyase (EDDS Lyase)-Catalyzed Hydroamination

One of the promising enzymatic methods for the asymmetric synthesis of 3,4-dihydroquinoxalin-2(1H)-one derivatives involves the use of ethylenediamine-N,N′-disuccinic acid (EDDS) lyase. This enzyme catalyzes the stereoselective hydroamination of a suitable precursor, which can then be chemically converted to the final dihydroquinoxalinone structure.

The general strategy involves the EDDS lyase-catalyzed addition of an amine to an α,β-unsaturated carbonyl compound. While specific studies on the use of propylamine (B44156) for the synthesis of 1-propyl-3,4-dihydroquinoxalin-2(1H)-one are not detailed in the literature, the broad substrate scope of EDDS lyase suggests its potential applicability. The enzyme has been shown to accept a variety of amine nucleophiles, paving the way for the synthesis of a diverse range of N-substituted dihydroquinoxalinones.

Stereo- and Enantioselective Synthesis via Enzymatic Routes

Enzymatic routes offer a superior level of control over stereochemistry, leading to the synthesis of highly enantiopure compounds. Various enzymes, including lipases and reductases, can be employed for the kinetic resolution of racemic mixtures or the asymmetric transformation of prochiral substrates.

For the synthesis of enantiopure this compound, a potential enzymatic strategy could involve the resolution of a racemic mixture of a suitable precursor. For instance, a lipase (B570770) could be used to selectively acylate one enantiomer of a racemic alcohol intermediate, allowing for the separation of the two enantiomers. Subsequent chemical steps would then lead to the desired enantiopure product. The selection of the enzyme and reaction conditions is crucial for achieving high enantioselectivity and yield.

Transition Metal-Catalyzed and Metal-Free Synthetic Strategies

Traditional organic synthesis has been revolutionized by the advent of transition metal-catalyzed and metal-free reactions, which offer efficient and versatile pathways to complex molecules. These strategies are widely applicable to the synthesis of 3,4-dihydroquinoxalin-2(1H)-one derivatives.

Ullmann-Type Amination and Cyclization Reactions

The Ullmann condensation is a classic method for the formation of carbon-nitrogen bonds. wikipedia.org In the context of 3,4-dihydroquinoxalin-2(1H)-one synthesis, an Ullmann-type amination can be employed to couple an o-haloanilide with propylamine, followed by an intramolecular cyclization to form the desired heterocyclic ring.

A general representation of this approach is depicted in the table below:

Reactant 1Reactant 2Catalyst/ReagentsProduct
o-HaloanilidePropylamineCopper salt, Ligand, BaseThis compound

Michael Addition/Cyclization Cascade Processes

Michael addition reactions are fundamental transformations in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. A Michael addition/cyclization cascade process can be a highly efficient strategy for the one-pot synthesis of 3,4-dihydroquinoxalin-2(1H)-one derivatives.

The reaction can be catalyzed by either a base or an acid, and the choice of catalyst can influence the regioselectivity of the cyclization step. The versatility of the Michael addition allows for the use of a wide range of substrates, making it a powerful tool for the synthesis of substituted dihydroquinoxalinones.

Multicomponent Coupling Reactions for Substituted Systems

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a complex product, have gained significant attention in modern organic synthesis. mdpi.com MCRs offer several advantages, including high atom economy, operational simplicity, and the ability to generate molecular diversity.

For the synthesis of this compound and its substituted derivatives, a multicomponent strategy could involve the reaction of an o-phenylenediamine (B120857), an aldehyde or ketone, and a third component that provides the remaining atoms of the heterocyclic ring. The specific design of the MCR would depend on the desired substitution pattern on the dihydroquinoxalinone core.

An example of a potential multicomponent reaction is the three-component coupling of an N-propyl-o-phenylenediamine, a glyoxylic acid derivative, and an isocyanide. This reaction would lead to the formation of a highly substituted 3,4-dihydroquinoxalin-2(1H)-one in a single step. The development of novel MCRs for the synthesis of this class of compounds is an active area of research.

Photochemical Reduction Approaches

Photochemical methods provide a valuable pathway for the synthesis of 3,4-dihydroquinoxalin-2(1H)-ones from their corresponding quinoxalin-2(1H)-one precursors. These reactions leverage the energy of light to induce electron transfer processes, leading to the desired reduction.

Irradiation of quinoxalin-2(1H)-ones in the presence of an amine can lead to different products depending on the substitution pattern of the starting material. For many quinoxalin-2-ones, irradiation yields reductive dimers. rsc.orgrsc.org However, for quinoxalin-2(1H)-ones that possess a phenyl group at the 3-position, photochemical reaction under similar conditions results in the formation of the reduced products, 3,4-dihydroquinoxalin-2-ones. rsc.org This approach represents a direct method for the synthesis of the dihydro-scaffold from the oxidized form. Additionally, an innovative photoassisted intramolecular [4+2] cycloaddition has been reported as a stereoselective route to access complex, enantiopure 3,4-dihydroquinoxalin-2-one systems starting from the quinoxalin-2(1H)-one core. uit.no

Direct C-H Activation and Functionalization

Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of quinoxalinone scaffolds, bypassing the need for pre-functionalized starting materials.

A significant advancement in the functionalization of the 3,4-dihydroquinoxalin-2(1H)-one core is the visible-light-induced C(sp3)–H activation at the position alpha to the nitrogen atom. A convenient photocatalyzed oxidative coupling reaction of 4-alkyl-3,4-dihydroquinoxalin-2(1H)-ones with a variety of nucleophiles has been developed. nih.govrsc.orgnih.gov This methodology utilizes a ruthenium photoredox catalyst and oxygen, under irradiation from a household compact fluorescent light, to facilitate the C-C bond formation. nih.govrsc.orgscispace.com Notably, the cross-coupling transformation can also be achieved, albeit at a slower rate, in the absence of an external photocatalyst, suggesting the potential for catalyst-free photoreactions. nih.govscispace.com This reaction is applicable to a range of nucleophiles, including indoles, demonstrating its utility in synthesizing complex heterocyclic structures. nih.gov An application of this method has been demonstrated in the synthesis of the natural product cephalandole A. nih.govrsc.org

Table 1: Examples of Visible-Light-Induced C(sp3)–H Alkylation with Indole Nucleophiles nih.gov

4-Alkyl-3,4-dihydroquinoxalin-2(1H)-oneNucleophile (Indole)ProductYield (%)
4-Methyl-3,4-dihydroquinoxalin-2(1H)-one1H-Indole3-(1H-Indol-3-yl)-4-methyl-3,4-dihydroquinoxalin-2(1H)-oneHigh
4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one2-Methyl-1H-indole3-(2-Methyl-1H-indol-3-yl)-4-ethyl-3,4-dihydroquinoxalin-2(1H)-oneHigh
4-Propyl-3,4-dihydroquinoxalin-2(1H)-one5-Methoxy-1H-indole3-(5-Methoxy-1H-indol-3-yl)-4-propyl-3,4-dihydroquinoxalin-2(1H)-oneHigh

Cross-dehydrogenative coupling (CDC) represents a powerful strategy for forming C-C and C-heteroatom bonds via the direct coupling of two different C-H or C-H/X-H bonds. In the context of quinoxalin-2(1H)-ones, CDC has been employed for direct functionalization at the C3 position.

Methodologies have been developed for the C(sp2)–H/O-H cross-dehydrogenative coupling of quinoxalin-2(1H)-ones with alcohols under visible-light photoredox catalysis, using air as the oxidant under metal-free conditions. cjcatal.com This provides an efficient route to 3-alkoxylquinoxalin-2(1H)-ones. organic-chemistry.org Similarly, visible-light-promoted amidation of quinoxalin-2(1H)-ones with amides has been achieved using ambient air as the oxidant, yielding N-acylated 3-aminoquinoxalin-2(1H)-ones. acs.org Furthermore, a transition metal-free approach for the selective alkylation of quinoxalin-2(1H)-one with various hydrocarbons has been reported, utilizing di-tert-butyl peroxide (DTBP) as a radical mediator for hydrogen atom transfer (HAT) to achieve C(sp2)–H/C(sp3)–H cross-coupling. rsc.org

The introduction of an aryl group at the C3 position of the quinoxalin-2(1H)-one scaffold is of significant interest. Various methods for direct C-H arylation have been developed, many of which leverage visible light. One such approach involves the visible light-mediated direct C–H arylation with aryl acyl peroxides, which proceeds through a radical process without the need for a photocatalyst, additive, or metal catalyst. rsc.org Another photocatalyst-free method employs β-dicarbonyl iodonium (B1229267) ylides as aryl precursors, which form electron donor-acceptor (EDA) complexes with t-BuOK in ethanol (B145695), facilitating aryl radical formation under visible light. acs.org Additionally, a green, visible-light-induced method for C3 arylation utilizes air as the oxidant and is catalyst-free, relying on the generation of singlet oxygen. mdpi.com Beyond photochemical methods, a metal- and photocatalyst-free approach using K2S2O8 as an oxidant to generate aryl radicals from arylhydrazines or aryl boronic acids has also been established. rsc.org

Table 2: Comparison of C3-Arylation Methods for Quinoxalin-2(1H)-ones

MethodAryl SourceConditionsKey Features
Visible Light-MediatedAryl acyl peroxidesVisible light, catalyst-freeGreen, simple, radical process rsc.org
EDA Complex Formationβ-Dicarbonyl iodonium ylidesVisible light, t-BuOK, ethanolPhotocatalyst-free, good functional group tolerance acs.org
Singlet Oxygen-PromotedAryl boronic acidsVisible light, airGreen, metal-free, sustainable mdpi.com
Chemical OxidationArylhydrazines, Aryl boronic acidsK2S2O8, metal-free, light-freeFacile, effective, free-radical coupling rsc.org

Asymmetric Reduction of Imine Substrates

The asymmetric synthesis of chiral 3,4-dihydroquinoxalin-2(1H)-ones (DHQs) is crucial for the development of enantiomerically pure pharmaceuticals. One established route to optically enriched DHQs involves the asymmetric reduction of corresponding imine substrates. nih.govacs.org This strategy relies on the stereoselective reduction of the C=N double bond of a quinoxalinone-related imine precursor. While specific details on the catalysts and conditions for the asymmetric reduction of imine substrates leading directly to this compound are not extensively detailed in the provided context, this pathway is recognized as a viable method for accessing chiral DHQs. nih.govacs.org The success of this approach hinges on the development of efficient chiral catalysts or reagents that can control the stereochemical outcome of the hydrogenation or transfer hydrogenation of the imine.

Transition Metal-Catalyzed Asymmetric Hydrogenation of Quinoxaline (B1680401) Derivatives

Transition metal-catalyzed asymmetric hydrogenation is a powerful tool for the synthesis of chiral heterocyclic compounds. This methodology has been successfully applied to quinoxaline derivatives to produce enantiopure tetrahydroquinoxalines and dihydroquinoxalinones.

A Rh-thiourea catalyzed asymmetric hydrogenation has been developed for the synthesis of enantiopure dihydroquinoxalinones under mild conditions (1 MPa H2 pressure at room temperature). nih.gov This system demonstrates excellent yields and enantioselectivities and has been successfully scaled up to the gram scale and adapted for continuous flow conditions. nih.gov Mechanistic studies suggest that the addition of a strong Brønsted acid, such as HCl, is crucial as it activates the substrate and facilitates anion binding between the substrate and the ligand. nih.gov

While much of the research on the asymmetric hydrogenation of quinoxalines focuses on the reduction to 1,2,3,4-tetrahydroquinoxalines using catalysts based on iridium, ruthenium, and manganese, nih.govresearchgate.netdicp.ac.cnnih.gov the principles and catalyst systems can be adapted for the selective reduction to dihydroquinoxalinones. The choice of metal, ligand, and reaction conditions is critical for controlling both the extent of reduction and the enantioselectivity.

Cyclization Reactions for Dihydroquinoxalinone Ring Formation

The formation of the bicyclic dihydroquinoxalinone ring is the cornerstone of synthesizing this class of compounds. Various cyclization strategies have been developed, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions.

A prominent method for constructing the 3,4-dihydroquinoxalin-2(1H)-one scaffold is through the reductive cyclization of N-(o-nitroaryl)amino esters. researchgate.netresearchgate.net This approach involves the reduction of a nitro group on an ortho-substituted aniline (B41778) derivative to an amine, which then undergoes an intramolecular cyclization by attacking a pendant ester group to form the lactam ring.

This strategy is particularly valuable for synthesizing enantiopure dihydroquinoxalinones, especially when using naturally occurring amino acids as starting materials. researchgate.netresearchgate.net The process typically involves two key steps: the synthesis of the N-(o-nitroaryl)amino ester precursor, followed by the reductive cyclization. Environmentally benign reducing agents like iron or zinc metal under mild conditions, such as in a water/ethyl acetate (B1210297) mixture, have proven effective for this transformation. researchgate.netresearchgate.netresearchgate.net Supported gold nanoparticles have also been utilized to catalyze the selective reduction of the nitro group via transfer hydrogenation, followed by an intramolecular C-N transamidation. researchgate.net More recently, photo-induced reductive cyclization of 2-nitroaryl-tethered carbonyl compounds has emerged as a mild, catalyst-free method. rsc.org

Table 1: Examples of Reductive Cyclization of N-(o-nitroaryl)amino Esters researchgate.net

Starting Material (N-(o-nitroaryl)amino Ester) Reducing Agent Product (3,4-Dihydroquinoxalin-2(1H)-one) Yield (%)
Methyl 2-((2-nitrophenyl)amino)propanoate Fe / NH₄Cl 3-Methyl-3,4-dihydroquinoxalin-2(1H)-one 95
Ethyl 2-((5-chloro-2-nitrophenyl)amino)-3-methylbutanoate Fe / NH₄Cl 6-Chloro-3-isopropyl-3,4-dihydroquinoxalin-2(1H)-one 88

Note: This table is generated based on data presented in the cited literature for illustrative purposes.

The condensation reaction between an o-phenylenediamine and an alpha-keto ester or a related α-dicarbonyl precursor is a classical and widely used method for synthesizing the quinoxalinone core. nih.govsapub.org This reaction typically proceeds through the formation of an imine intermediate, followed by an intramolecular cyclization and dehydration. nih.gov The choice of reaction conditions, such as solvent and catalyst, can influence the reaction outcome and yield. For instance, simple heating in solvents like ethanol or acetic acid is often sufficient, though microwave irradiation has been used to accelerate the process. sapub.org

The reaction of monosubstituted o-phenylenediamines with α-keto esters can lead to a mixture of regioisomers, as the two amino groups have different reactivities. nih.gov However, predictable and highly regioselective synthesis can be achieved by carefully controlling the reaction conditions, such as the solvent (e.g., DMF at room temperature). nih.gov Other precursors, such as ethyl bromoacetate (B1195939), can also react with o-phenylenediamine in a process involving an initial Sₙ2 substitution followed by cyclization to form the 3,4-dihydroquinoxalin-2(1H)-one ring. csus.edu

A novel catalyst-free cascade reaction has been developed using biomass-derived keto acids and o-phenylenediamines with ammonia (B1221849) borane (B79455) as a hydrogen donor, offering an eco-friendly route in the green solvent dimethyl carbonate. nih.gov

One-pot and multi-component reactions (MCRs) offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple synthetic steps into a single procedure without isolating intermediates. Several such approaches have been developed for dihydroquinoxalinone synthesis.

An investigation into the one-pot synthesis of 3,4-dihydroquinoxalin-2(1H)-one from o-phenylenediamine and ethyl bromoacetate has been conducted, studying the effects of solvent, temperature, and base to optimize the reaction mechanism. csus.edu Tandem one-pot syntheses have also been achieved for 3,3-disubstituted 3,4-dihydroquinoxalin-2(1H)-ones from 1,2-diaminobenzenes, α-ketoesters, and 4-alkyl-1,4-dihydropyridines, mediated by Na₂S₂O₈ under mild thermal conditions. researchgate.net Another metal-free, one-pot approach involves the cyclization and sequential hydrosilylation of imines and amides catalyzed by B(C₆F₅)₃ to construct 1,2,3,4-tetrahydroquinoxalines directly from 1,2-diaminobenzenes and α-ketoesters. researchgate.net Iron-catalyzed one-pot synthesis via transfer hydrogenative condensation of 2-nitroanilines with vicinal diols also provides an efficient route to quinoxalines, where water is the only byproduct. nih.gov

Domino reactions, also known as cascade or tandem reactions, are powerful synthetic tools that allow for the formation of complex molecules from simple starting materials in a single operation through a series of intramolecular transformations. mdpi.com These biomimetic pathways are highly efficient and atom-economical.

In the context of quinoxalinone synthesis, domino reactions can be triggered by various events. For example, an enzyme-triggered domino reaction has been developed that leads to the formation of fluorescent quinoxalin-2(1H)-one heterocycles. chemrxiv.orgresearchgate.net This "covalent-assembly" approach involves an enzymatic reaction that initiates a biocompatible cyclization/aromatization domino process from a caged o-phenylenediamine substrate. researchgate.net Another strategy involves a domino sequence initiated by the reduction of a nitro group, followed by cyclization. mdpi.com While extensively used for quinolines, similar principles can be applied to related heterocyclic systems. For instance, a domino nitro reduction-Friedländer heterocyclization can prepare quinolines from 2-nitrobenzaldehydes and active methylene (B1212753) compounds. mdpi.com

Synthetic Routes to N-Alkyl Substituted Dihydroquinoxalinones, Including this compound

The introduction of substituents on the nitrogen atoms of the dihydroquinoxalinone ring is crucial for modulating the compound's physicochemical and biological properties. The synthesis of N-alkyl derivatives, such as this compound, is typically achieved by alkylating the pre-formed heterocyclic core.

Alkylation of the 3,4-dihydroquinoxalin-2(1H)-one scaffold can occur at either the N1 (amide) or N4 (amine) position. The regioselectivity of the alkylation often depends on the reaction conditions, the nature of the base, and the alkylating agent used. Direct alkylation is a common strategy, and various methods have been developed, including photochemical and electrochemical approaches.

Visible-light-induced C3-alkylation of quinoxalin-2(1H)-ones has been achieved using various alkylating agents like N,N,N',N'-tetraalkylethylenediamine, often without an external photocatalyst. researchgate.netnih.gov Electrochemical methods also provide a mild route for the C-H alkylation of quinoxalin-2(1H)-ones. researchgate.net While these methods focus on C3 alkylation, N-alkylation is also a key transformation. For N-alkylation, standard procedures often involve treating the parent heterocycle with an alkyl halide (e.g., propyl iodide or propyl bromide) in the presence of a suitable base. The choice of base can be critical for achieving selectivity between the N1 and N4 positions. Visible-light-driven methods have also been successfully applied to the synthesis of N-alkylated quinoxalin-2(1H)-ones. mdpi.com

Table 2: General Conditions for N-Alkylation of Heterocycles

Heterocycle Alkylating Agent Base Solvent Position Alkylated
3,4-Dihydropyrimidin-2(1H)-one Alkyl Halides Cs₂CO₃ N/A N1 (Regioselective)
3,4-Dihydropyrimidin-2(1H)-one Alkyl Halides 50% aq. NaOH (PTC) Solvent-less N1 (Selective)

Note: This table is a generalized representation based on alkylation strategies for related heterocyclic systems as direct examples for this compound were not detailed in the provided search context. The principles are broadly applicable. mdpi.comresearchgate.net

Specific Synthesis of 1-[3-(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)propyl]-3-phenyl-1,2-dihydroquinoxalin-2-one

A specific derivative, 1-[3-(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)propyl]-3-phenyl-1,2-dihydroquinoxalin-2-one, has been synthesized through a direct alkylation reaction. The synthesis involves the reaction of 3-phenylquinoxalin-2(1H)-one with a linking agent in the presence of a base and a phase-transfer catalyst. nih.gov

The procedural details involve dissolving 3-phenylquinoxalin-2(1H)-one in N,N-dimethylformamide (DMF). To this solution, 1,3-dibromopropane, sodium hydroxide, and a catalytic amount of tetra-n-butylammonium bromide are added. The reaction mixture is then stirred at room temperature for 24 hours. Following the reaction period, the solution is filtered, and the solvent is removed under reduced pressure. The resulting residue is purified by column chromatography on silica (B1680970) gel to yield the desired product. nih.gov

Table 1: Reaction Conditions for the Synthesis of 1-[3-(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)propyl]-3-phenyl-1,2-dihydroquinoxalin-2-one nih.gov
Reactant 1Reactant 2BaseCatalystSolventTemperatureTime
3-Phenylquinoxalin-2(1H)-one1,3-DibromopropaneSodium HydroxideTetra-n-butylammonium bromideN,N-Dimethylformamide (DMF)Room Temperature24 h

Solid-Phase Synthesis Methodologies for Quinoxalinone Scaffold Libraries

Solid-phase synthesis has emerged as a powerful technique for the rapid generation of libraries of organic molecules, including those based on the quinoxalinone scaffold. This methodology facilitates the construction of a large number of compounds in a systematic and efficient manner, which is particularly valuable for drug discovery and materials science. nih.gov

One notable approach describes the simultaneous solid-phase synthesis of a 240-member library of quinoxalinone and benzimidazole (B57391) scaffolds. nih.gov This method utilizes the "split-and-pool" strategy in conjunction with the IRORI sorting system. The synthesis begins with a polymer-bound o-phenylenediamine which is reacted with α-bromoketones in DMF at elevated temperatures. researchgate.net The quinoxaline core is believed to form through an initial nucleophilic substitution, which is then followed by a cyclization and oxidation sequence. researchgate.net After the synthesis is complete, the desired compounds are cleaved from the solid support, typically using an acid such as trifluoroacetic acid (TFA). researchgate.net

Another versatile method for the solid-phase synthesis of quinoxalines involves a polymer-linked 2-nitrophenyl carbamate. This is treated with α-bromoketones, followed by the reduction of the nitro group. The reduction step initiates a spontaneous intramolecular cyclization to afford the polymer-bound quinoxaline. The final products are then obtained in high yields and good purities after acidolytic cleavage. researchgate.net These solid-phase techniques offer significant advantages over traditional solution-phase synthesis, including simplified purification and the potential for automation.

Table 2: Key Features of Solid-Phase Quinoxalinone Library Synthesis
FeatureDescriptionReference
StrategySplit-and-Pool nih.gov
Solid Support ExampleSynPhase™ Lanterns researchgate.net
Starting Material (on support)Polymer-bound o-phenylenediamine or 2-nitrophenyl carbamate researchgate.netresearchgate.net
Reagentsα-Bromoketones researchgate.netresearchgate.net
Cleavage AgentTrifluoroacetic Acid (TFA) researchgate.net

Structure Activity Relationship Sar and Mechanistic Elucidation of 3,4 Dihydroquinoxalin 2 1h One Derivatives

Computational Chemistry and Molecular Modeling Approaches

Computational techniques offer a powerful lens through which to examine the molecular determinants of activity for 3,4-dihydroquinoxalin-2(1H)-one derivatives. These methods allow for the rational design and optimization of lead compounds by predicting their behavior at the atomic level. nih.gov

Pharmacophore Modeling and Development of Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Models

Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on the identification of essential structural features required for biological activity. For quinoxalinone-related structures, pharmacophore models typically consist of key features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.govnih.gov For instance, a three-point pharmacophore model for quinoxalin-2-carboxamides was designed based on an aromatic residue, a linking carbonyl group, and a basic nitrogen atom. researchgate.net

These models serve as templates for virtual screening to identify novel hit compounds from large chemical databases. nih.gov Furthermore, they form the basis for 3D-QSAR studies, which correlate the three-dimensional properties of molecules with their biological activities. nih.gov In 3D-QSAR, contour maps are generated to visualize regions where specific properties, such as steric bulk or electrostatic charge, are favorable or unfavorable for activity. This provides a detailed roadmap for modifying the quinoxalinone scaffold to enhance potency. nih.gov For example, studies on related heterocyclic inhibitors have shown that the presence of a meta-substituted phenyl ring can positively influence biological activity. nih.gov

Molecular Docking Studies for Ligand-Target Binding Interactions

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein, providing insights into the specific interactions that stabilize the complex. frontiersin.org For 3,4-dihydroquinoxalin-2(1H)-one derivatives, docking studies have been instrumental in elucidating their binding modes with various enzymes and receptors, such as c-Jun N-terminal kinase 3 (JNK3), cyclooxygenase-2 (COX-2), and Epidermal Growth Factor Receptor (EGFR). nih.govnih.govnih.gov

These studies consistently reveal the importance of specific interactions:

Hydrogen Bonds: The nitrogen and oxygen atoms within the quinoxalinone core frequently form hydrogen bonds with key amino acid residues in the active site, such as Tyr355 and Arg120 in COX-2. nih.gov

π-π Stacking: The aromatic rings of the quinoxalinone scaffold often engage in π-π stacking interactions with aromatic residues like tyrosine and phenylalanine, further anchoring the ligand in the binding pocket. nih.govmdpi.com

The binding energy values calculated from docking studies often correlate well with experimentally determined inhibitory concentrations (IC50 values), validating the predicted binding poses. nih.gov

Table 1: Summary of Key Ligand-Target Interactions for Quinoxalinone Derivatives from Docking Studies
Target ProteinKey Interacting ResiduesType of InteractionReference
COX-2Tyr355, Arg120Hydrogen Bond, π-π Stacking nih.gov
EGFRNot SpecifiedStrong Binding to Active Site nih.gov
JNK3Not SpecifiedAnalysis of Selectivity and SAR nih.gov
Acetylcholinesterase (AChE)Trp286π-π Stacking mdpi.com

Molecular Dynamics Simulations for Binding Stability and Conformational Analysis

While molecular docking provides a static snapshot of the ligand-target complex, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the binding pose over time. utupub.fi MD simulations are crucial for validating docking results and understanding the conformational flexibility of both the ligand and the protein. nih.govnih.gov

Key analyses performed during MD simulations include:

Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand is calculated over the simulation trajectory to assess the structural stability of the complex. A stable RMSD value indicates that the complex has reached equilibrium and the ligand remains securely bound. researchgate.net

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexible regions of the protein, which can be important for ligand recognition and binding. researchgate.net

Hydrogen Bond Analysis: The persistence of hydrogen bonds formed between the ligand and the protein is monitored throughout the simulation to confirm their importance for binding stability. mdpi.com

For quinoxalinone derivatives, MD simulations have confirmed the stability of docked complexes, showing that the key interactions identified in docking are maintained over time. nih.govutupub.fi This provides greater confidence in the predicted binding modes and the structure-activity relationships derived from them.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. core.ac.ukpitt.edu For quinoxalinone derivatives, DFT calculations provide fundamental insights into their intrinsic properties. ias.ac.inresearchgate.net

DFT is used to calculate several key electronic descriptors:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for understanding chemical reactivity. The energy gap (ΔE) between HOMO and LUMO is an indicator of the molecule's stability; a larger gap suggests higher stability. nih.govnih.gov

Mulliken Charge Distribution: This analysis reveals the partial atomic charges on each atom in the molecule, highlighting the most electronegative or electropositive sites, which are often involved in intermolecular interactions. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution and are used to predict sites for electrophilic and nucleophilic attack.

These calculations help explain the structure-activity relationships observed experimentally. For example, DFT can rationalize how different substituents alter the electron density on the quinoxalinone scaffold, thereby influencing its ability to interact with biological targets. researchgate.netacs.org The method is also employed to elucidate reaction mechanisms at the atomic level. mdpi.com

Structural Determinants of Biological Functionality

The biological activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives is highly dependent on the nature and position of substituents on the core scaffold. SAR studies systematically explore these variations to optimize activity.

Influence of Substituents on Quinoxalinone Scaffold Activity

The modification of the quinoxalinone scaffold at various positions has been shown to significantly impact biological efficacy. The electronic properties and steric bulk of the substituents play a critical role in modulating interactions with target proteins. acs.orgmdpi.com

Key SAR findings include:

Electron-Withdrawing vs. Electron-Donating Groups: The introduction of strong electron-withdrawing groups (e.g., -NO2, -COOH, halogens) can enhance inhibitory activity in some contexts, such as for COX-2 inhibition. nih.gov Conversely, for other targets, electron-donating groups (e.g., -OCH3, -OH) on an attached aryl moiety were found to increase activity. nih.gov This highlights the target-specific nature of SAR.

Halogen Substituents: The presence of halogen atoms like chlorine or fluorine can modulate lipophilicity and electronic properties, often leading to improved activity. researchgate.netmdpi.com For instance, 6,7-dichloro substitution has been a common feature in potent NMDA receptor antagonists. nih.gov A fluorine substituent was also found to impart good antibacterial activity. researchgate.net

Phenolic Hydroxyl Groups: The introduction of phenolic hydroxyl groups, either on the quinoxalinone core or on a side chain, has been shown to be crucial for potent aldose reductase inhibition and can also confer antioxidant properties. nih.gov

Substitutions at N-1, C-3, and C-6 positions: The activity of quinoxalinone derivatives can be tuned by substitutions at multiple positions. For example, in acetylcholinesterase inhibitors, a 2,3-dimethyl substitution resulted in higher potency compared to an unsubstituted analog. mdpi.com Modifications at the C-6 position with groups like chloro- or nitro- led to decreased activity in the same study. mdpi.com Furan substitutions at the C-2 and C-3 positions have also been shown to be beneficial for antiproliferative activity. nih.gov

Table 2: Influence of Substituents on the Biological Activity of 3,4-Dihydroquinoxalin-2(1H)-one Derivatives
Position of SubstitutionSubstituent TypeEffect on ActivityTarget/ActivityReference
Aryl MoietyElectron-Withdrawing (e.g., p-COOH, m-NO2)Increased InhibitionCOX-2 nih.gov
Aryl MoietyElectron-Donating (e.g., -OH, -OCH3)Increased InhibitionCOX-2 (Schiff's bases) nih.gov
C-6Electron-Withdrawing (e.g., -Cl, -NO2)Decreased InhibitionAcetylcholinesterase mdpi.com
C-2, C-3Dimethyl (-CH3)Increased InhibitionAcetylcholinesterase mdpi.com
C-2, C-3FuranIncreased ActivityAntiproliferative nih.gov
GeneralFluorine (-F)Good ActivityAntibacterial researchgate.net
C-3 Side Chain & CorePhenolic Hydroxyl (-OH)Potent Inhibition & Antioxidant ActivityAldose Reductase nih.gov
C-5Heterocyclic Groups (e.g., 1,2,3-triazol-1-yl)Increased Binding AffinityNMDA Receptor nih.gov

Role of Hydrogen Bonding in Receptor Binding Affinity

Hydrogen bonds are fundamental to the specificity and energy of ligand-receptor interactions. semanticscholar.org Their contribution is explicitly factored into computational models designed to identify favorable binding sites on target molecules. semanticscholar.org The strength and geometry of these bonds, which are dependent on the chemical nature of the donor and acceptor atoms, are crucial in determining how a ligand binds. semanticscholar.org In biological systems, the interaction with a receptor is a competitive process against the H-bonding potential of water, and effective drug design often relies on a pairing mechanism between donors and acceptors that minimizes this competition. nih.gov

Conformational Analysis and Rotational Processes in Substituted Dihydroquinoxalinones, with emphasis on N-Propyl Derivatives

The three-dimensional conformation of dihydroquinoxalinone derivatives is a key determinant of their biological function. The pyrazinone ring within the quinoxaline (B1680401) system has been described as adopting an "envelop shape". nih.gov Conformational analysis through X-ray diffraction and theoretical calculations on related quinolinone structures reveals how different substituent groups influence the crystal packing and supramolecular arrangement. scielo.br For instance, in one specific dihydroquinoxalinone derivative, the dihedral angle between the benzene (B151609) rings was found to be 20.47°. nih.gov

While general conformational principles are understood for the broader class of quinolinones and quinoxalinones, specific studies detailing the conformational analysis and rotational processes of N-propyl derivatives of 3,4-dihydroquinoxalin-2(1H)-one were not available in the consulted research. The orientation and flexibility of the N-propyl group would be expected to significantly influence how the molecule fits into a receptor's binding pocket, but detailed energetic and rotational barrier studies remain an area for further investigation.

Stereo- and Enantioselective Considerations in Biological Activity

The interaction of small molecules with chiral biological targets like enzymes and receptors is highly dependent on their stereochemistry. Consequently, the synthesis of enantiomerically pure 3,4-dihydroquinoxalin-2(1H)-one derivatives is of significant interest. researchgate.netuit.no Methodologies have been developed for the highly enantioselective synthesis of these compounds, achieving excellent enantiomeric excess (>98% ee) and avoiding racemization during the process. researchgate.netuit.no

Key synthetic strategies include:

Palladium-catalyzed asymmetric hydrogenation , which provides access to chiral 3-(trifluoromethyl)-3,4-dihydroquinoxalinones with up to 99% enantiomeric excess. researchgate.net

Ullmann-type amination of enantiopure α-amino acids, which can be used to generate 3-substituted dihydroquinoxalin-2-ones without loss of stereochemical integrity. uit.no

The existence of these stereoselective synthetic routes underscores the importance of chirality in the biological activity of this scaffold. Different enantiomers of a single dihydroquinoxalinone derivative can exhibit vastly different potencies and selectivities for their biological targets.

Impact of Lipophilicity and Hydrophobicity on Activity Profiles

Lipophilicity, a measure of a compound's ability to dissolve in fats and nonpolar solvents, is a critical parameter in drug design. nih.gov It significantly influences a drug's absorption, distribution, membrane penetration, and protein binding. nih.gov For a molecule to be effective, it must possess sufficient lipophilicity to cross lipid cell membranes, but not be so lipophilic that it remains trapped within them or is too rapidly metabolized by enzymes like cytochrome P450. nih.gov

In the development of drugs based on the 3,4-dihydroquinoxalin-2(1H)-one scaffold, managing lipophilicity is a key challenge. For example, a lead compound identified as a c-Jun N-terminal kinase 3 (JNK3) inhibitor, (Z)-3-(2-(naphthalen-1-yl)-2-oxoethylidene)-3,4-dihydroquinoxalin-2(1H)-one (J46), showed promising activity but was hampered by poor physicochemical properties, including high lipophilicity (clogD) and low water solubility. nih.gov Subsequent optimization efforts focused on modifying the structure to improve these properties, highlighting the direct impact of lipophilicity on the viability of this class of compounds as therapeutic agents. nih.gov

Investigating Molecular Mechanisms of Action

Enzyme Inhibition Studies (e.g., Aldose Reductase, α-Glucosidase, α-Amylase, Acetylcholinesterase)

Derivatives of the quinoxalinone scaffold have been investigated as inhibitors of several key enzymes implicated in metabolic diseases.

Aldose Reductase (ALR2): This enzyme is a key target for preventing diabetic complications. nih.govmdpi.com Quinoxalin-2(1H)-one derivatives have been designed as potent and selective ALR2 inhibitors. nih.govnih.govatlantis-press.com Some compounds exhibit inhibitory concentrations in the nanomolar range, demonstrating significant potential. nih.gov

Compound SeriesKey Structural FeaturesIC₅₀ Range (μM)Most Active Compound ExampleReference
Series 6g4-(4-bromo-2-fluorobenzyl) at N-40.091 - 10.2142-(4-(4-bromo-2-fluorobenzyl)-2-oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid (IC₅₀ = 0.091 μM) nih.gov
Series 6e3-(2,4-dihydroxyphenyl) at C-3; 7-fluoro0.032 - 0.4682-(3-(2,4-dihydroxyphenyl)-7-fluoro-2-oxoquinoxalin-1(2H)-yl)acetic acid (IC₅₀ = 0.032 μM) nih.gov

α-Glucosidase and α-Amylase: These enzymes are involved in carbohydrate digestion, and their inhibition can help manage postprandial hyperglycemia in diabetes. mdpi.comnih.gov While direct studies on 1-propyl-3,4-dihydroquinoxalin-2(1H)-one are limited, related heterocyclic structures are known inhibitors. Quinazolinone and pyridazine-triazole derivatives have shown potent inhibition of α-amylase and α-glucosidase, respectively, with some compounds being significantly more active than the standard drug, acarbose. researchgate.netnih.gov

EnzymeInhibitor ClassReported ActivityReference
α-Amylase3,4-dihydro-3-methyl-2(1H)-quinazolinone derivativesIC₅₀ as low as 9.20 µg/mL researchgate.net
α-GlucosidasePyridazine-triazole derivativesIC₅₀ as low as 1.7 µM (100-fold > acarbose) nih.gov
α-Glucosidase1,3,4-Thiadiazole derivativesUp to 95.0% inhibition; IC₅₀ 3.7x lower than acarbose nih.gov

Acetylcholinesterase: Based on the provided search results, no specific information regarding the inhibition of acetylcholinesterase by this compound or its close derivatives was found.

Target Identification and Interaction Profiling (e.g., DNA Gyrase, Human Thymidylate Synthase Allosteric Site, NMDA Receptor Glycine (B1666218) Site)

DNA Gyrase: This bacterial topoisomerase is a well-established antibacterial target. nih.gov While not directly demonstrated for dihydroquinoxalinones, other heterocyclic compounds like naphthoquinones are known to inhibit DNA gyrase by binding to the GyrB subunit near the ATPase site, representing a novel mechanism of action. nih.gov This suggests that DNA gyrase could be a potential, though unconfirmed, target for antibacterial quinoxalinone derivatives.

Human Thymidylate Synthase (hTS) Allosteric Site: Thymidylate synthase is a target in cancer chemotherapy. nih.gov The enzyme can be inhibited not only at its active site but also at allosteric sites. nih.govnih.gov For example, 1,3-propanediphosphonic acid (PDPA) acts as an allosteric inhibitor by stabilizing an inactive conformation of the enzyme. nih.govnih.gov This principle of allosteric modulation represents a possible, but not yet demonstrated, mechanism of action for dihydroquinoxalinone derivatives.

NMDA Receptor Glycine Site: Quinoxaline derivatives have been extensively studied as antagonists of the N-methyl-D-aspartate (NMDA) receptor, specifically at its co-agonist glycine binding site. nih.govnih.gov This target is relevant for various neurological conditions. Quinoxaline-2,3-diones, which are structurally related to the dihydroquinoxalinone core, have been identified as potent and highly selective antagonists for this site. nih.gov

Compound ClassSubstitution PatternBinding Affinity (Kb)SelectivityReference
Quinoxaline-2,3-dionesTrisubstituted (e.g., 5-nitro, 6,7-dihalo)~6-8 nM120- to 250-fold selectivity for glycine site over non-NMDA receptors nih.gov
Quinoxaline-2,3-dionesDisubstituted (e.g., 6,7-dihalo)~100-fold weaker than trisubstitutedFavors glycine site antagonism nih.gov
Quinoxaline-2,3-dionesMonosubstituted (e.g., 5-nitro)~3000-fold weaker than trisubstitutedFavors glycine site antagonism nih.gov

Soluble Guanylyl Cyclase (sGC) Activation Mechanisms and Heme-Independence

The 3,4-dihydroquinoxalin-2(1H)-one scaffold has been identified as a promising framework for the development of novel activators of soluble guanylyl cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. Research has focused on designing derivatives that can function as potential heme-independent activators of sGC. nih.gov

Structure-based design, utilizing homology models and cryo-EM structures of the human sGC β1 H-NOX domain, has guided the optimization of these compounds. bohrium.com This approach led to the synthesis of various mono- and di-carboxylic 3,4-dihydroquinoxalin-2(1H)-one derivatives. nih.gov While many of the synthesized compounds did not show detectable activation of native sGC in cell-based assays, even after treatment with the heme oxidant 1H- bohrium.comnih.govchemrxiv.orgoxadiazolo[4,3-a]quinoxalin-1-one (ODQ), specific derivatives demonstrated significant activity in in-vitro tests using the purified recombinant sGC enzyme. nih.govbohrium.com

One notable compound, a dicarboxylic 3,4-dihydroquinoxalin-2(1H)-one derivative referred to as 30d, was found to increase the enzymatic activity of both the wild-type α1/β1 sGC dimer and a heme-free mutant (α1/β1 His105Ala). nih.gov This dual activity highlights its potential as a heme-independent activator. The activation of the heme-free mutant is particularly significant, as it suggests a mechanism that does not require the prosthetic heme group, which is essential for activation by nitric oxide. nih.gov The activity of compound 30d on the mutant enzyme was comparable to that of the established sGC activator BAY 60-2770 on the wild-type enzyme treated with ODQ. nih.gov These findings suggest that the 3,4-dihydroquinoxalin-2(1H)-one core can serve as a foundational structure for designing new sGC activators that are effective even in oxidative stress conditions where the sGC heme may be oxidized or lost. nih.gov

Table 1: In Vitro Activity of Dicarboxylic Derivative 30d on sGC Enzyme Variants

Enzyme Type Fold Increase in Activity EC50 (μM)
Wild-type α1/β1 sGC 4.4-fold 0.77

Studies on HIV Reverse Transcriptase (RT) Inhibition

The quinoxaline scaffold is a component of various heterocyclic compounds that have demonstrated a wide spectrum of biological activities, including the inhibition of HIV reverse transcriptase (RT). conicet.gov.ar Derivatives of quinoxaline are recognized as a promising class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). conicet.gov.ar NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket on the HIV-1 RT enzyme, located approximately 10 Å from the polymerase active site. nih.gov This binding induces conformational changes that inhibit the enzyme's function. nih.gov

Research into 3,4-dihydroquinoxalin-2(1H)-one and related structures has yielded potent inhibitors of HIV-1 RT. For example, the quinoxaline derivative S-2720 [6-chloro-3,3-dimethyl-4-(isopropenyloxycarbonyl)-3,4-dihydroquinoxalin-2(1H)-thione] was identified as a highly potent inhibitor of both HIV-1 RT activity and viral replication in cell cultures. nih.gov Like other NNRTIs, S-2720 is specific to HIV-1 RT and does not inhibit HIV-2 RT. nih.gov The development of resistance to S-2720 was associated with a novel mutation in the RT-coding region, suggesting a binding mode distinct from other known NNRTIs at the time. nih.gov

The continuous emergence of drug-resistant HIV strains necessitates the design of new drugs. conicet.gov.ar The 3,4-dihydroquinoxalin-2(1H)-one scaffold represents a versatile starting point for developing novel NNRTIs to overcome existing resistance mechanisms. conicet.gov.ar

Radical Pathway Investigations in Synthetic Transformations

The synthesis of the 3,4-dihydroquinoxalin-2(1H)-one core and related heterocyclic structures can involve reaction mechanisms that proceed through radical pathways. Investigating these pathways is crucial for understanding reaction outcomes and optimizing synthetic methods. csus.edu

In the synthesis of related dihydroquinolin-2(1H)-ones, radical-initiated cyclization has been employed. mdpi.com For instance, a silver-catalyzed reaction involving the intermolecular radical addition/cyclization of N-phenylcinnamamide with α-keto acids can selectively produce 3-acyl-4-aryldihydroquinolin-2(1H)-ones. mdpi.com Mechanistic studies suggest that these transformations may involve free radical cascade reactions. mdpi.com

The synthesis of the core 3,4-dihydroquinoxalin-2(1H)-one structure can be achieved through the reaction of o-phenylenediamine (B120857) and ethyl bromoacetate (B1195939). csus.edu This reaction is initiated by an SN2 substitution followed by cyclization. csus.edu Furthermore, multi-component reactions for the C-H functionalization of quinoxalin-2(1H)-ones have been developed that are proposed to involve free radical processes. For example, visible-light photoredox-catalyzed three-component reactions can synthesize difluoroalkyl-containing quinoxalin-2(1H)-ones, with preliminary studies pointing towards a free radical mechanism. mdpi.com Understanding these radical pathways allows for the development of diverse and efficient synthetic strategies for this important class of heterocyclic compounds. nih.gov

Advanced Applications of 3,4 Dihydroquinoxalin 2 1h One Scaffolds in Chemical Science

Role as Essential Building Blocks in Complex Organic Synthesis

The 3,4-dihydroquinoxalin-2(1H)-one core is recognized as a valuable heterocyclic scaffold in organic synthesis. Methodologies for the synthesis of this parent structure and its derivatives are well-documented. These compounds serve as intermediates in the creation of more complex molecules, including those with potential biological activity. However, specific examples and detailed research studies demonstrating the use of 1-Propyl-3,4-dihydroquinoxalin-2(1H)-one as a starting material or essential building block for the synthesis of complex target molecules are not described in the available literature. Research in this area tends to focus on the synthesis of the quinoxalinone ring system itself, rather than the subsequent synthetic utility of specific N-alkylated derivatives like the 1-propyl version.

Contributions to Materials Science and Optoelectronics

The broader family of quinoxaline (B1680401) derivatives, known for their electron-deficient nature, has found applications in materials science. Their electronic properties make them suitable components for various functional materials. Despite this, a direct link to This compound is not established in the literature for the following specific applications:

Exploration in Catalysis and Green Chemistry Methodologies

The functionalization of the quinoxalin-2(1H)-one scaffold, including its dihydro derivatives, has been a significant area of research, with modern catalysis aiming for more sustainable and efficient synthetic routes. researchgate.net Green chemistry principles are increasingly being integrated into these methodologies, emphasizing the use of milder reaction conditions, reusable catalysts, and environmentally benign solvents. mdpi.com

One of the key strategies involves the direct C-H functionalization of the quinoxalinone core, which avoids the need for pre-functionalized starting materials, thereby reducing waste and improving atom economy. researchgate.net Recent advancements have highlighted the use of heterogeneous catalysis, where the catalyst is in a different phase from the reactants, simplifying its recovery and reuse. mdpi.com

For instance, graphitic carbon nitride (g-C3N4), a metal-free polymeric photocatalyst, has been successfully employed for various transformations of quinoxalin-2(1H)-ones under visible light. mdpi.com These reactions, which can be controlled by the choice of solvent, allow for the synthesis of diverse derivatives. mdpi.com Another approach utilizes sulfonic ion exchange resins like Amberlyst 15 in photocatalytic reactions conducted in water, offering a green and practical route to skeletons based on 3,4-dihydroquinoxalin-2(1H)-one. mdpi.com These methods often proceed via radical mechanisms, initiated by light, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds under mild conditions. nih.gov

Table 1: Green Catalytic Methodologies for Quinoxalinone Scaffolds

Catalyst SystemReaction TypeKey Green Chemistry AspectReference
g-C3N4 (Graphitic carbon nitride)Visible-light photocatalysisMetal-free, visible light as energy source, reusable catalyst mdpi.com
Amberlyst 15 ResinPhotocatalytic Mannich reactionReusable heterogeneous catalyst, reaction in water mdpi.com
fac-Ir(ppy)3Visible-light photoredox catalysisMild reaction conditions, visible light energy nih.gov
g-C3N4/NaISemi-heterogeneous bis-catalysisVisible light (blue) irradiation, high yields mdpi.com

Privileged Substructure for Drug Design Research

In medicinal chemistry, the term "privileged structure" refers to a molecular scaffold that is capable of binding to multiple biological targets with high affinity, making it a valuable starting point for the design of novel therapeutic agents. nih.gov The 3,4-dihydroquinoxalin-2(1H)-one motif is increasingly recognized as such a privileged scaffold. nih.govdoaj.org Its rigid, bicyclic structure provides a defined three-dimensional orientation for appended functional groups, allowing for precise interactions with biological receptors.

The quinoxalinone core is a frequent component in a wide array of pharmacologically active compounds, and many derivatives have entered clinical trials for various diseases. nih.gov The synthetic accessibility and the ease of functionalization of the 3,4-dihydroquinoxalin-2(1H)-one ring system allow for the creation of large libraries of compounds for high-throughput screening, accelerating the discovery of new drug candidates. nih.govnih.gov

Derivatives of this scaffold have demonstrated significant potential across different therapeutic areas. For example, specific non-racemic 3,4-dihydroquinoxalin-2-ones have been investigated as potent agents against inflammation, cancer, and viral infections. researchgate.net The biological activity is often highly dependent on the stereochemistry at the C3 position and the nature of the substituents on the aromatic ring and the nitrogen atoms. researchgate.net

Table 2: Biologically Active Compounds Featuring the 3,4-Dihydroquinoxalin-2(1H)-one Scaffold

Compound Class/ExampleBiological TargetTherapeutic PotentialReference
GW420867XHIV-1 Reverse TranscriptaseAntiviral (HIV) researchgate.net
Bradykinin B1 receptor antagonistsBradykinin B1 receptorAnti-inflammatory, pain relief researchgate.net
Bromo domain protein 4 (BDR4) inhibitorsBDR4Anticancer researchgate.net

Future Perspectives and Emerging Avenues in 1 Propyl 3,4 Dihydroquinoxalin 2 1h One Research

Development of Novel Synthetic Strategies for Enhanced Efficiency and Selectivity

The synthesis of 3,4-dihydroquinoxalin-2(1H)-one derivatives has evolved significantly, with new strategies aiming to improve efficiency, yield, and stereochemical control. Traditional methods are being supplanted by innovative approaches such as multicomponent reactions, phase-transfer catalysis, and asymmetric synthesis.

One-pot synthesis, for instance, has been investigated for the reaction of o-phenylenediamine (B120857) and ethyl bromoacetate (B1195939), which proceeds via an SN2 substitution followed by cyclization to form the dihydroquinoxalinone core. csus.edu Researchers have also demonstrated the formation of 3,3-disubstituted dihydroquinoxalin-2(1H)-ones using the Bargellini reaction under phase-transfer conditions, which allows for the creation of complex racemic and spirocyclic systems. uit.no A key area of development is enantioselective synthesis to produce optically pure compounds, which is crucial for therapeutic applications. researchgate.net Asymmetric hydrogenation, catalyzed by metal complexes like Rh-thiourea, has emerged as an efficient method for obtaining enantiopure dihydroquinoxalinones. researchgate.net

Table 1: Comparison of Modern Synthetic Strategies for Dihydroquinoxalinone Scaffolds
Synthetic StrategyKey FeaturesCatalyst/ConditionsOutcomeReference
One-Pot CyclocondensationSimplified procedure, reduced wasteVaries (e.g., base like pyridine)Control over product selectivity (cyclized vs. oxidized form) csus.edu
Bargellini ReactionForms 3,3-disubstituted systemsPhase-transfer conditions (e.g., BTEAC, NaOH)Access to complex racemic and spirocyclic structures uit.no
Asymmetric HydrogenationProduces specific enantiomersRh-thiourea complex, 1 MPa H₂Enantiopure tetrahydroquinoxalines and dihydroquinoxalinones researchgate.net
Visible-Light Photoredox CatalysisMild reaction conditionsPhotocatalystConstruction of 3,3-disubstituted derivatives with quaternary carbons researchgate.net

Advanced Mechanistic Studies at the Molecular and Sub-Molecular Levels

A deeper understanding of reaction mechanisms at the molecular level is critical for optimizing synthetic routes and predicting product outcomes. For the synthesis of dihydroquinoxalinones, studies have focused on elucidating the pathways of cyclization and the factors governing regioselectivity.

The reaction between o-phenylenediamines and aroylpyruvates, for example, can lead to regioisomeric mixtures of products. nih.gov Mechanistic investigations propose that the reaction proceeds through a complex tautomeric equilibrium, with the final structure stabilized by intramolecular hydrogen bonds. nih.gov Computational methods, such as Density Functional Theory (DFT) calculations, are increasingly being employed to model transition states and reaction intermediates. These studies, sometimes combined with experimental techniques like deuterium (B1214612) labeling, help to confirm proposed pathways, such as an outer-sphere mechanism in certain catalytic transformations. researchgate.net Understanding the precise mode of formation, whether through direct condensation or more complex radical processes, allows chemists to fine-tune reaction conditions to favor the desired isomer with greater precision. researchgate.netnih.gov

Design of Next-Generation Dihydroquinoxalinone-Based Scaffolds for Diverse Applications

The 3,4-dihydroquinoxalin-2(1H)-one core is a privileged scaffold used as a versatile intermediate for designing novel derivatives with a broad spectrum of biological activities. researchgate.netresearchgate.net By modifying the core structure, researchers have developed potent and selective inhibitors for various therapeutic targets, particularly in oncology and neurodegenerative diseases.

For instance, rational modification of the scaffold has led to the development of highly selective inhibitors of c-Jun N-terminal kinase 3 (JNK3), a key target in several diseases. nih.gov Starting from a lead compound containing the dihydroquinoxalinone core, optimization efforts successfully improved selectivity against other kinases like DDR1 and EGFR. nih.gov Similarly, the quinoxaline (B1680401) scaffold has been hybridized with other heterocyclic rings to create potent inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), an important target in cancer therapy. mdpi.com The adaptability of the scaffold allows for its use in creating compounds targeting a range of protein kinases, including VEGFR-2, which is crucial in angiogenesis and cancer progression. ekb.egresearchgate.net

Table 2: Applications of Dihydroquinoxalinone-Based Scaffolds
Scaffold ApplicationTherapeutic TargetExample of Derivative ClassPotential Disease IndicationReference
Kinase Inhibitionc-Jun N-terminal kinase 3 (JNK3)(Z)-3-(2-oxo-2-phenylethylidene)-3,4-dihydroquinoxalin-2(1H)-onesNeurodegenerative diseases, inflammation, cancer nih.gov
Enzyme InhibitionPoly (ADP-ribose) polymerase-1 (PARP-1)6-(Pyrazolyl)-sulfonyl-1,4-dihydroquinoxaline-2,3-dionesCancer (especially with BRCA mutations) mdpi.com
Anticancer AgentsVascular Endothelial Growth Factor Receptor 2 (VEGFR-2)6-Chloroquinoxaline derivativesCancer (inhibition of angiogenesis) ekb.eg
sGC ActivationSoluble guanylyl cyclase (sGC)Di-carboxylic 3,4-dihydroquinoxalin-2(1H)-one derivativesCardiovascular diseases nih.gov
Antimicrobial AgentsBacterial cellular processesVarious substituted 3,4-dihydroquinoxalin-2(1H)-onesBacterial infections researchgate.neteurjchem.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.govspringernature.com These computational tools are being applied to the design and optimization of quinoxalinone derivatives to predict their biological activity, physicochemical properties, and potential for success as drug candidates.

Exploration of New Biological Targets and Pathways for Chemical Biology Applications

Research into 3,4-dihydroquinoxalin-2(1H)-one derivatives continues to uncover new biological targets and mechanisms of action, expanding their potential applications in chemical biology and medicine. While their roles as kinase and enzyme inhibitors are well-documented, emerging studies are identifying interactions with other crucial cellular pathways.

The quinoxaline scaffold has been identified as a promising platform for developing agents that target tubulin at the colchicine-binding site, representing a novel approach to anticancer therapy. nih.govresearchgate.net New pyrimidine (B1678525) dihydroquinoxalinone derivatives have shown potent cytotoxicity against a range of cancer cell lines, including those resistant to existing drugs. nih.gov Furthermore, other studies have explored their potential as dual inhibitors, for example, targeting both EGFR and COX-2, which could offer a synergistic approach to cancer and inflammation treatment. nih.gov The ability of these compounds to activate signaling pathways, such as the NO/sGC/cGMP pathway via activation of soluble guanylyl cyclase (sGC), opens up new therapeutic possibilities for cardiovascular diseases. nih.gov This ongoing exploration ensures that the dihydroquinoxalinone scaffold will remain a fertile ground for the discovery of novel bioactive molecules.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Propyl-3,4-dihydroquinoxalin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
1-Propyl-3,4-dihydroquinoxalin-2(1H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.